

The Structure-Activity Relationship of Thiazolyl-Acetamide Derivatives: A Technical Guide

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Compound of Interest

2-(5H,6H,7H-indeno(5,6-b)furan-3Compound Name:

yl)-N-(5-methyl-1,3-thiazol-2yl)acetamide

Cat. No.:

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This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazolyl-acetamide derivatives, targeting researchers, scientists, and professionals in drug development. It covers key synthetic pathways, summarizes quantitative biological data, details experimental protocols, and visualizes critical workflows and signaling pathways.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] When functionalized with an acetamide group, the resulting thiazolyl-acetamide derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] [4] This versatility stems from the ability to readily modify the core structure at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the relationship between specific structural modifications and the resulting biological activity is crucial for the rational design of novel therapeutics. This document synthesizes current research to provide a comprehensive overview of the SAR for this important class of compounds.

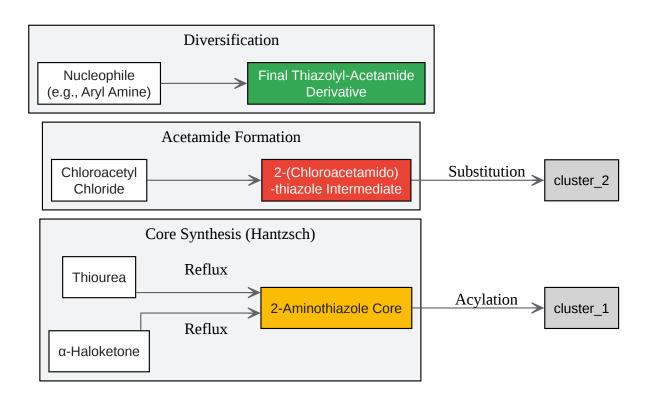
General Synthesis Strategies

The synthesis of thiazolyl-acetamide derivatives typically follows a multi-step procedure. A common and foundational approach is the Hantzsch thiazole synthesis, which involves the



reaction of an α -haloketone with a thioamide-containing compound.[1] Subsequent modifications, such as acylation and coupling reactions, are then performed to generate the final acetamide derivatives.

A representative workflow often begins with the synthesis of a 2-aminothiazole core, which is then acylated with chloroacetyl chloride.[5][6][7] This chlorinated intermediate serves as a versatile electrophile for reaction with various nucleophiles, such as amines or thiols, to introduce diversity.[6][7]



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A generalized workflow for synthesizing thiazolyl-acetamide derivatives.

Structure-Activity Relationship Analysis

The biological activity of thiazolyl-acetamide derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the acetamide moiety.

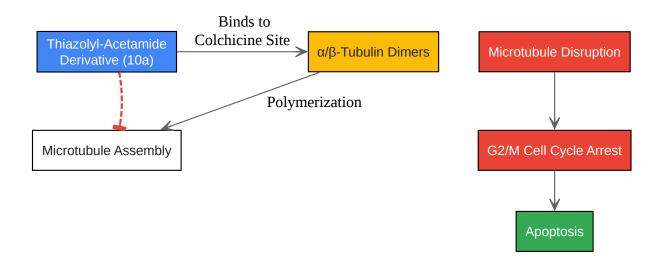


Anticancer Activity

Thiazolyl-acetamide derivatives have shown significant potential as anticancer agents, often acting as tubulin polymerization inhibitors or by inducing apoptosis through various cellular pathways.[1][7]

Key SAR Insights:

- Substitution on the Thiazole Ring: The presence of an aryl group at the 4-position of the thiazole ring is common. Substituents on this aryl ring, such as halogens or methoxy groups, can modulate activity. For instance, compound 8a with an ortho-chlorine on the phenyl ring demonstrated potent activity against HeLa cells.
- Acetamide Moiety: The terminal group of the acetamide chain plays a crucial role. Diverse
 moieties with different electronic features have been explored to understand their impact on
 cytotoxicity.
- Mechanism of Action: Some derivatives act as tubulin polymerization inhibitors, binding to the colchicine site.[7] This inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis.



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Mechanism of action for tubulin-inhibiting thiazolyl-acetamides.



Table 1: Cytotoxic Activity of Selected Thiazolyl-Acetamide Derivatives

Compound	R (Substitution)	Target Cell Line	IC50 (μM)	Reference
8a	2-Cl-Phenyl	HeLa	1.3 ± 0.14	
10a	4-F-Phenyl	Tubulin Polymerization	2.69	[7]
100	3,4,5- Trimethoxypheny I	Tubulin Polymerization	3.62	[7]
13d	4-CI-Phenyl	Tubulin Polymerization	3.68	[7]

| 2f | 2,5-Difluorophenyl | HeLa, MCF-7, HT-29 | Significant Activity | |

Adenosine A₃ Receptor Antagonism

Thiazolyl-acetamide derivatives have been developed as potent and selective antagonists for the human adenosine A₃ receptor, a G-protein coupled receptor implicated in inflammation, ischemia, and cancer.[8]

Key SAR Insights:

- Core Scaffold: Replacing a thiazole ring with a 1,2,4-thiadiazole core can significantly increase binding affinity.[8]
- Aryl Substituent: A 4-methoxyphenyl group on the heterocyclic core generally enhances binding affinity compared to an unsubstituted phenyl group.[8]
- Acetamide Group: An N-acetyl group is critical for high affinity. For example, converting the amine in the parent compound to an acetamide leads to a substantial increase in potency.[8]
 The propionyl analogue also shows high affinity.[8]

Table 2: Binding Affinity of Thiazole/Thiadiazole Derivatives at Human A₃ Receptor



Compound	Core	R (Aryl Group)	R' (Acyl Group)	Kı (nM)	Reference
11	Thiazole	Phenyl	Acetyl	18.4	[8]
37	1,2,4- Thiadiazole	Phenyl	Acetyl	2.3	[8]
39	1,2,4- Thiadiazole	4- Methoxyphen yl	Acetyl	0.79	[8]

| 41 | 1,2,4-Thiadiazole | 4-Methoxyphenyl | Propionyl | 1.13 |[8] |

Urease Inhibition

Certain N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have demonstrated potent urease inhibitory activity, which is a target for treating infections caused by Helicobacter pylori.[9][10]

Key SAR Insights:

- Aryl Substitution: The nature of the aryl group at the 6-position of the benzothiazole ring influences activity. Electron-donating groups (e.g., p-tolyl) and electron-withdrawing groups have both resulted in compounds with high inhibitory potential.[9]
- Acetamide Scaffold: The acetamide linker is a common feature in this class of inhibitors.
 Conjugation of known drugs like ibuprofen to a sulfathiazole scaffold via an acetamide linkage has also produced potent urease inhibitors.[10]

Table 3: Urease Inhibitory Activity of Selected Benzothiazole Derivatives



Compound	R (Aryl Group at C6)	% Inhibition @ 40 μg/mL	IC50 (μM)	Reference
3a	Phenyl	89.2 ± 0.9	11.3 ± 0.5	[9]
3b	p-Tolyl	92.6 ± 1.1	9.4 ± 0.4	[9]
3c	4- Trifluoromethylph enyl	91.3 ± 0.8	10.1 ± 0.3	[9]
6	lbuprofen- Sulfathiazole	90.6%	9.95 ± 0.14	[10]

| Standard | Thiourea | - | 23.1 μg/mL |[9] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to SAR studies. Below are representative protocols for the synthesis and biological evaluation of thiazolyl-acetamide derivatives.

General Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides

This protocol describes a Suzuki coupling reaction to introduce aryl diversity.[9]

- Reaction Setup: To a solution of N-(6-bromo-benzo[d]thiazol-2-yl)acetamide (1 equivalent) in 1,4-dioxane, add Pd(PPh₃)₄ (5 mol%). Stir the mixture for 30 minutes under a nitrogen atmosphere.
- Reagent Addition: Add K₃PO₄ (2 equivalents), the desired aryl boronic acid or pinacol ester (1.1 equivalents), and water.
- Reaction: Stir the mixture at 95 °C for 30 hours.
- Workup: After cooling to room temperature, extract the product using an appropriate organic solvent.



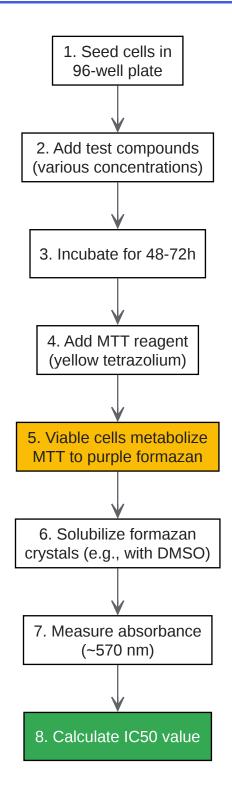
Purification: Purify the crude product via column chromatography to obtain the final N-(6-arylbenzo[d]thiazol-2-yl)acetamide.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the thiazolyl-acetamide derivatives and incubate for 48-72 hours.
- MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]
- Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
- Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.





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